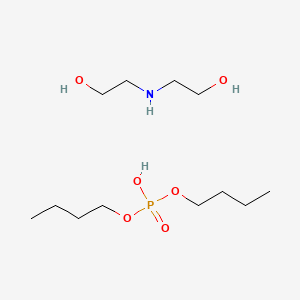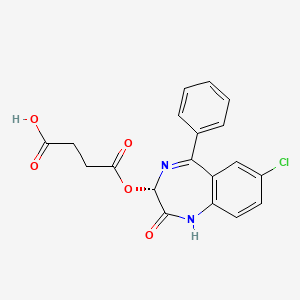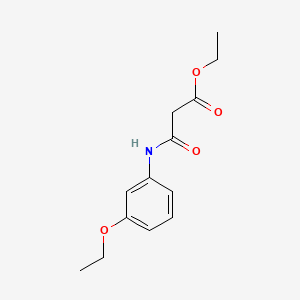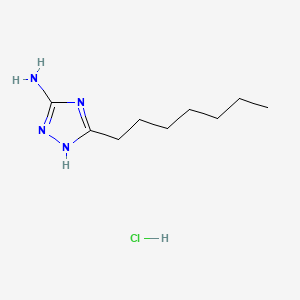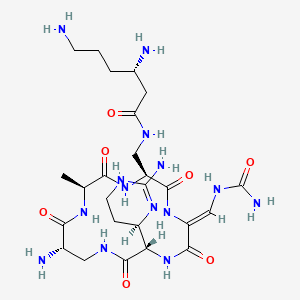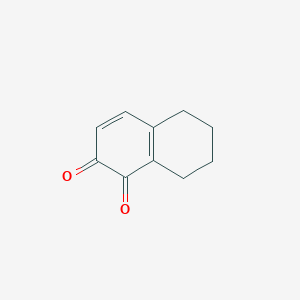
5,6,7,8-Tetrahydro-1,2-naphthalenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-1,2-naphthalenedione is an organic compound with the molecular formula C10H10O2 It is a derivative of naphthalene, characterized by the presence of two carbonyl groups at the 1 and 2 positions, and a partially hydrogenated naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,2-naphthalenedione typically involves the hydrogenation of 1,2-naphthoquinone. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1,2-naphthoquinone using sodium borohydride in an alcohol solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 1,2-naphthoquinone.
Reduction: It can be further reduced to form 5,6,7,8-tetrahydro-1,2-naphthalenediol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 1,2-Naphthoquinone
Reduction: 5,6,7,8-Tetrahydro-1,2-naphthalenediol
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
5,6,7,8-Tetrahydro-1,2-naphthalenedione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,6,7,8-tetrahydro-1,2-naphthalenedione involves its interaction with cellular components, leading to various biochemical effects. The compound can act as an oxidizing or reducing agent, influencing redox reactions within cells. It may also interact with specific enzymes and proteins, altering their activity and affecting cellular processes.
類似化合物との比較
1,2-Naphthoquinone: Shares the naphthoquinone core but lacks the hydrogenation at the 5,6,7,8 positions.
5,6,7,8-Tetrahydro-1-naphthol: Similar hydrogenation but with a hydroxyl group instead of carbonyl groups.
5,6,7,8-Tetrahydro-1,4-naphthoquinone: Similar structure but with carbonyl groups at the 1 and 4 positions.
Uniqueness: 5,6,7,8-Tetrahydro-1,2-naphthalenedione is unique due to its specific arrangement of carbonyl groups and hydrogenation pattern
特性
CAS番号 |
135756-21-7 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
5,6,7,8-tetrahydronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6H,1-4H2 |
InChIキー |
BYTHYUHUIKZJAX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


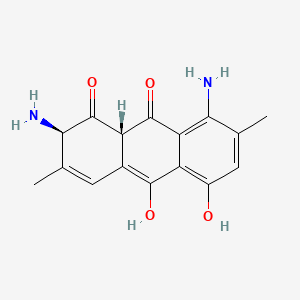


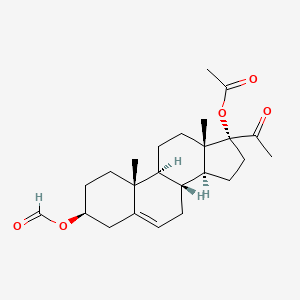
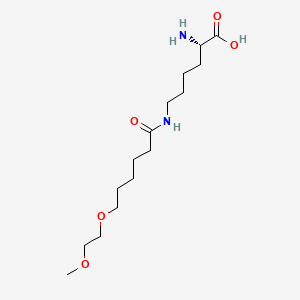

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)

